Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate
Description
1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a pyridin-2-ylmethyl group at position 1 and an amine group at position 3, in its hydrochloride salt form. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, which often serve as building blocks for receptor-targeted drugs or chiral auxiliaries . Its hydrochloride salt improves aqueous solubility, facilitating applications in drug formulation and biochemical assays.
Properties
IUPAC Name |
(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7)/t32-,33-,34-,35-,36-,37-,40-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXAUINYHLJPOO-YENZCTSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H83F3N16O13S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various protecting group strategies and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Disulfide-bridged peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Scientific Research Applications
Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic applications, including as a competitive antagonist for specific receptors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can act as a competitive antagonist, binding to the receptor without activating it, thereby blocking the receptor’s natural ligand from binding. This interaction can modulate various signaling pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in , fluorine in ) enhance stability and binding affinity to hydrophobic targets.
- Ring Size : Piperidine derivatives (e.g., ) exhibit distinct conformational preferences compared to pyrrolidine, affecting receptor selectivity.
- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides but may require adjusted pH in formulations.
Biological Activity
Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate, identified by CAS No. 353487-64-6, is a synthetic peptide that exhibits significant biological activity, primarily through its interaction with the melanin-concentrating hormone receptor 1 (MCH-1 receptor). This compound has garnered attention in various fields including pharmacology, biochemistry, and molecular biology due to its unique properties and potential therapeutic applications.
Target Receptor : The primary target of this compound is the MCH-1 receptor, which plays a crucial role in regulating appetite and energy homeostasis.
Mode of Action : This peptide acts as a full competitive antagonist at the MCH-1 receptor. By blocking this receptor, it may influence pathways related to appetite regulation and energy metabolism, potentially offering therapeutic benefits for obesity and metabolic disorders.
Biochemical Pathways
The antagonistic action on the MCH-1 receptor suggests that this compound could affect several biochemical pathways:
- Appetite Regulation : By inhibiting MCH signaling, the peptide may reduce food intake.
- Energy Homeostasis : It could enhance energy expenditure by modulating metabolic pathways.
This compound is synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and structure. The synthesis involves several key steps:
- Resin Loading : Initial amino acid attachment to a solid resin.
- Deprotection : Removal of protecting groups to facilitate further amino acid additions.
- Coupling : Activation and addition of subsequent amino acids.
- Cleavage and Purification : The final peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Research Applications
This compound has diverse applications in scientific research:
- Chemistry : Used as a model for studying peptide synthesis and modifications.
- Biology : Investigated in studies of protein-protein interactions and receptor binding assays.
- Medicine : Explored for potential therapeutic uses as an antagonist for specific receptors involved in metabolic regulation.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure | Target Receptor | Mode of Action | Unique Features |
|---|---|---|---|---|
| This compound | Peptide | MCH-1 | Full competitive antagonist | Specific sequence enhances solubility |
| Ac-Arg-Cys-Met-5-aminopentanoyl-Arg-Val-Tyr-5-aminopentanoyl-Cys-NH2 | Peptide with disulfide bond | Similar targets | Competitive antagonist | Contains 5-aminopentanoyl modifications |
| Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 (Disulfide Bridge) | Peptide with disulfide bond | Similar targets | Competitive antagonist | Stability from disulfide linkage |
Case Studies
Several studies have investigated the biological activity of peptides similar to this compound:
- Antimicrobial Activity : Research has shown that peptides with similar structures exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria. The mechanism often involves membrane permeabilization leading to bacterial lysis .
- Therapeutic Potential in Obesity : In animal models, peptides targeting the MCH pathway have demonstrated reductions in body weight and improvements in metabolic profiles, indicating potential for treating obesity-related disorders .
- Protein Interaction Studies : The compound has been utilized in assays to study interactions between proteins and receptors, contributing to understanding cellular signaling mechanisms .
Q & A
(Basic) What are the optimal HPLC conditions for analyzing the purity of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH₂ Trifluoroacetate?
Methodological Answer:
To ensure accurate purity analysis, reverse-phase HPLC with a C18 column (e.g., 4.6 × 250 mm, 5 µm particle size) is recommended. Use a gradient mobile phase combining:
- Solvent A : 0.1% trifluoroacetic acid (TFA) in water.
- Solvent B : 0.1% TFA in acetonitrile.
Gradient: 5% B to 95% B over 30–45 minutes, with UV detection at 214 nm (peptide bond absorption) or 254 nm (TFA counterion monitoring). Validate reproducibility by triplicate injections and confirm purity ≥98% using peak integration .
(Basic) How is Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH₂ synthesized, and how is trifluoroacetate stability ensured during purification?
Methodological Answer:
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps:
Resin cleavage : Use a TFA-based cocktail (e.g., TFA:water:triisopropylsilane = 95:2.5:2.5) to cleave the peptide from the resin while preserving disulfide bonds (Cys residues).
Precipitation : Cold diethyl ether precipitates the peptide-TFA salt.
Purification : Lyophilize and purify via preparative HPLC (conditions as in FAQ 1).
Stability note : TFA counterion stability is maintained by avoiding prolonged exposure to basic conditions (>pH 8) and storing lyophilized peptide at -20°C .
(Advanced) What strategies mitigate trifluoroacetate interference in cellular assays involving this peptide?
Methodological Answer:
TFA can inhibit cellular processes or confound assay readouts. Mitigation strategies:
Counterion exchange : Dialyze against ammonium acetate (pH 5.0) or HCl (pH 2.0) to replace TFA.
Lyophilization : Remove residual TFA by lyophilizing the peptide after dialysis.
Controls : Include TFA-only controls in assays to quantify background effects.
Validate counterion replacement via ion chromatography (IC) or conductivity measurements .
(Advanced) How can crystallographic data from similar trifluoroacetate salts inform conformational analysis of this peptide?
Methodological Answer:
X-ray crystallography of related TFA-containing peptides (e.g., valinyl-N-ium-phenyl trifluoroacetate) reveals:
- TFA interactions : Hydrogen bonding between TFA and peptide backbone amides stabilizes specific conformations.
- Disulfide geometry : Cys-Cys bridges adopt defined dihedral angles (e.g., -90° to +90°).
Apply molecular dynamics simulations using crystallographic parameters (e.g., PDB ID from ) to model conformational flexibility. Validate with circular dichroism (CD) or NMR .
(Advanced) What challenges arise in quantifying residual TFA in peptide formulations, and how are they addressed?
Methodological Answer:
Challenges :
- Low detection limits (<0.5 ppm) required for biologics compatibility.
- Matrix interference from peptides in LC-MS.
Solutions :
Ion chromatography (IC) : Use a Dionex IonPac AS19 column with KOH eluent (0.5 mL/min) and suppressed conductivity detection (LOD: 0.2 ppb TFA).
Sample prep : Dilute peptide in ultrapure water and filter (0.22 µm) to remove particulates.
Validation : Spike recovery experiments (90–110%) ensure accuracy .
(Advanced) How can researchers design surface-binding assays to study peptide-receptor interactions while accounting for TFA effects?
Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) :
SPR setup : Immobilize receptor on a CM5 chip. Inject peptide (0.1–100 µM in HBS-EP buffer).
TFA controls : Run parallel experiments with TFA-spiked buffer to subtract non-specific binding.
Data analysis : Fit binding curves (e.g., 1:1 Langmuir model) using software like BIAevaluation.
Report dissociation constants (KD) with and without TFA to clarify specificity .
(Advanced) How to resolve discrepancies between HPLC purity data and functional assay results?
Methodological Answer:
Potential causes :
- Trifluoroacetate interference in assays (e.g., enzyme inhibition).
- Aggregation or oxidation during storage.
Resolution steps :
Orthogonal purity analysis : Confirm purity via MALDI-TOF MS or quantitative amino acid analysis.
Functional assay optimization : Titrate peptide concentrations and include reducing agents (e.g., TCEP for disulfide stability).
Batch consistency : Compare multiple synthesis lots to identify process-related variability .
(Basic) What storage conditions preserve the stability of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH₂ Trifluoroacetate?
Methodological Answer:
- Short-term : Store lyophilized powder at -20°C in airtight, light-protected vials with desiccant.
- Long-term : Aliquot in inert gas (argon)-flushed vials at -80°C.
- Reconstitution : Use degassed, acidic solvents (e.g., 0.1% TFA in water) to prevent oxidation. Monitor stability via HPLC every 6 months .
(Advanced) Can trifluoroacetate release protocols be adapted for modifying this peptide’s functional groups?
Methodological Answer:
Yes, TFA’s role as a leaving group enables:
Fluorination : React with Selectfluor® in acetonitrile to replace TFA with fluorine at α-positions.
Cross-coupling : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after TFA removal.
Validate modifications via <sup>19</sup>F NMR or high-resolution MS .
(Advanced) How does the peptide’s trifluoroacetate counterion influence its pharmacokinetic profile?
Methodological Answer:
- Solubility : TFA enhances aqueous solubility at low pH but reduces it at physiological pH.
- Bioavailability : Counterion exchange to acetate or citrate improves absorption in intestinal models (e.g., Caco-2 permeability assays).
- Clearance : TFA is renally excreted; monitor plasma TFA levels in preclinical studies via IC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
